molecular formula C6H13NO7 B12645082 1-Deoxy-1-nitro-L-glucitol CAS No. 69257-51-8

1-Deoxy-1-nitro-L-glucitol

Cat. No.: B12645082
CAS No.: 69257-51-8
M. Wt: 211.17 g/mol
InChI Key: HOFCJTOUEGMYBT-VANKVMQKSA-N
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Description

1-Deoxy-1-nitro-L-glucitol is a chemical compound with the molecular formula C6H13NO7. It is a derivative of glucitol (sorbitol) where a nitro group replaces one of the hydroxyl groups.

Chemical Reactions Analysis

1-Deoxy-1-nitro-L-glucitol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include nitric acid for nitration, hydrogen for reduction, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Deoxy-1-nitro-L-glucitol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Deoxy-1-nitro-L-glucitol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

1-Deoxy-1-nitro-L-glucitol can be compared with other nitro sugar derivatives such as 1-Deoxy-1-nitro-D-mannitol. While both compounds share similar structural features, their reactivity and applications may differ due to variations in their molecular configurations. The uniqueness of this compound lies in its specific stereochemistry and the resulting chemical properties .

Similar Compounds

  • 1-Deoxy-1-nitro-D-mannitol
  • 1-Deoxy-1-nitro-D-glucitol
  • 1-Deoxy-1-nitro-L-mannitol

These compounds share the nitro sugar structure but differ in their stereochemistry and specific applications .

Properties

CAS No.

69257-51-8

Molecular Formula

C6H13NO7

Molecular Weight

211.17 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-nitrohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5+,6+/m1/s1

InChI Key

HOFCJTOUEGMYBT-VANKVMQKSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)[N+](=O)[O-]

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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